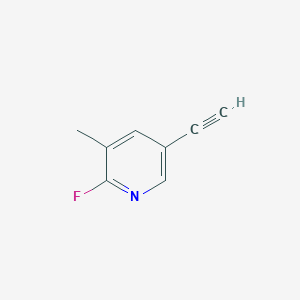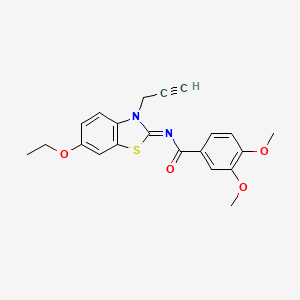![molecular formula C15H14N4O4S2 B2680127 6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2034634-54-1](/img/structure/B2680127.png)
6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrimidine-4-carboxamide” is a chemical compound with the molecular formula C17H15N3O3S3 . It has a molecular weight of 405.5 g/mol . The compound is also known by other names such as “6-ethoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine” and "N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-methanesulfonyl-1,3-benzothiazol-2-amine" .
Synthesis Analysis
The synthesis of benzothiazole (BT) sulfonamides, which includes compounds like “6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrimidine-4-carboxamide”, starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .
Molecular Structure Analysis
The molecular structure of “6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrimidine-4-carboxamide” can be represented by the InChI string: "InChI=1S/C17H15N3O3S3/c1-3-23-10-4-6-12-14 (8-10)24-16 (18-12)20-17-19-13-7-5-11 (26 (2,21)22)9-15 (13)25-17/h4-9H,3H2,1-2H3, (H,18,19,20)" . The compound has a complexity of 600 and a topological polar surface area of 146 Ų .
Chemical Reactions Analysis
The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction . N-Alkyl-N-aryl BT-sulfonamides were accessed with the help of the Chan-Lam coupling reaction .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 405.5 g/mol . It has a XLogP3-AA value of 4.6, indicating its lipophilicity . The compound has one hydrogen bond donor and eight hydrogen bond acceptors . It has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are both 405.02755487 g/mol .
Applications De Recherche Scientifique
Antioxidant Activity
Thiazole derivatives, such as the compound , have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole compounds have been reported to have analgesic properties . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals to the brain or interfering with the brain’s interpretation of the signals.
Anti-inflammatory Activity
These compounds have also been found to have anti-inflammatory effects . Anti-inflammatory drugs reduce inflammation and swelling. They can be used for conditions and injuries that cause inflammation, such as arthritis or sprains.
Antimicrobial Activity
Thiazole derivatives have been found to have antimicrobial properties . Antimicrobial substances inhibit the growth of microorganisms or kill them. This makes them useful in the treatment of infectious diseases.
Antifungal Activity
The compound has been found to have antifungal properties . Antifungal medicines are used to treat fungal infections, which most commonly affect your skin, hair and nails.
Antibacterial Activity
The compound has been found to have antibacterial properties . Antibacterial agents are substances that inhibit the growth of bacteria or kill them. They are often used in the treatment and prevention of bacterial infections.
Propriétés
IUPAC Name |
6-ethoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S2/c1-3-23-13-7-11(16-8-17-13)14(20)19-15-18-10-5-4-9(25(2,21)22)6-12(10)24-15/h4-8H,3H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNKBEVSWOYAEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


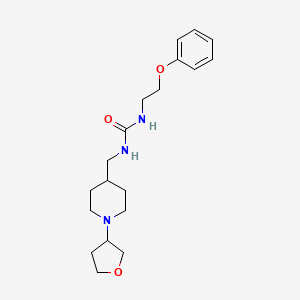
![1-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2680047.png)
![2-(3-methoxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2680048.png)
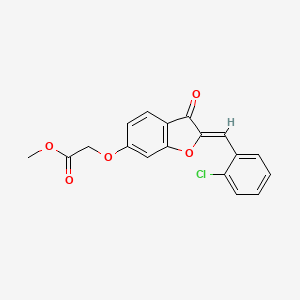
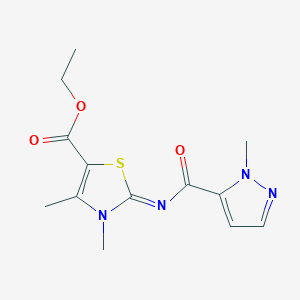
![N-(2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)-3-phenylpropanamide](/img/structure/B2680053.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2680054.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(methylthio)phenyl)propan-1-one](/img/structure/B2680056.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2680057.png)
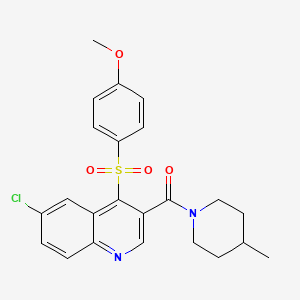
![Methyl 5-cyano-6-[(4-ethoxy-2,4-dioxobutyl)sulfanyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B2680061.png)
